1H-Indole-6-methanamine: A Technical Guide to its Chemical Properties and Structure Elucidation
1H-Indole-6-methanamine: A Technical Guide to its Chemical Properties and Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structural elucidation of 1H-Indole-6-methanamine. The indole scaffold is a prominent feature in numerous biologically active natural products and synthetic compounds, making its derivatives, such as 1H-Indole-6-methanamine, of significant interest in medicinal chemistry and drug discovery.[1][2] This document summarizes key physicochemical data, outlines methodologies for its structural characterization, and presents generalized experimental workflows relevant to its synthesis and biological evaluation.
Chemical and Physical Properties
A summary of the known and predicted chemical and physical properties of 1H-Indole-6-methanamine is presented in Table 1. These properties are crucial for its handling, formulation, and application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂ | PubChem[3] |
| Molecular Weight | 146.19 g/mol | PubChem[3] |
| Appearance | Off-white to light yellow solid | ChemicalBook[4] |
| Melting Point | 135-140 °C | ChemicalBook[4] |
| Boiling Point (Predicted) | 335.6 ± 17.0 °C | ChemicalBook[4] |
| Water Solubility | Slightly soluble | ChemicalBook[4] |
| pKa (Predicted) | 17.21 ± 0.30 | ChemicalBook[4] |
| InChI Key | FURRUNQWZZOXOT-UHFFFAOYSA-N | PubChem[3] |
| SMILES | NCc1ccc2cc[nH]c2c1 | Sigma-Aldrich |
Structure Elucidation
The definitive identification and characterization of 1H-Indole-6-methanamine's structure rely on a combination of spectroscopic techniques. While publicly available spectral data for this specific compound is limited, the following sections describe the expected results and general methodologies.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For 1H-Indole-6-methanamine, Electron Ionization (EI) would likely lead to a molecular ion peak (M⁺) at m/z = 146. The fragmentation pattern would be indicative of the indole structure and the methanamine side chain. Key expected fragments are listed in Table 2.
| m/z | Identity |
| 146 | [M]⁺ |
| 145 | [M-H]⁺ |
| 118 | [M-CH₂NH₂]⁺ |
Data sourced from PubChem[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, the methylene (-CH₂) protons, the amine (-NH₂) protons, and the indole N-H proton. The chemical shifts and coupling patterns would be characteristic of the 6-substituted indole ring.
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¹³C NMR: The carbon NMR spectrum would show nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts would differentiate between the aromatic carbons of the fused rings and the aliphatic carbon of the aminomethyl group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of 1H-Indole-6-methanamine is expected to show characteristic absorption bands for:
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N-H stretching: A broad peak around 3400-3300 cm⁻¹ for the indole N-H and the primary amine (-NH₂).
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C-H stretching: Peaks around 3100-3000 cm⁻¹ for aromatic C-H and below 3000 cm⁻¹ for aliphatic C-H.
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C=C stretching: Absorptions in the 1600-1450 cm⁻¹ region for the aromatic rings.
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C-N stretching: Bands in the 1350-1000 cm⁻¹ region.
Experimental Protocols
Generalized Synthesis of 1H-Indole-6-methanamine
While a specific, detailed protocol for the synthesis of 1H-Indole-6-methanamine is not widely published, a plausible synthetic route could involve the reduction of 1H-indole-6-carbonitrile. This common precursor can be synthesized via methods such as the Fischer indole synthesis or the Batcho-Leimgruber indole synthesis.[6]
Methodology:
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Reduction: 1H-indole-6-carbonitrile is dissolved in a suitable anhydrous solvent, such as tetrahydrofuran (THF). A reducing agent, for instance, lithium aluminum hydride (LiAlH₄), is added portion-wise at a reduced temperature (e.g., 0 °C). The reaction is then allowed to proceed at room temperature or with gentle heating until completion, monitored by Thin Layer Chromatography (TLC).
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Work-up and Extraction: The reaction is carefully quenched with water and a sodium hydroxide solution. The resulting solids are filtered off, and the organic layer is separated. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
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Purification: The crude product is purified by column chromatography on silica gel to yield pure 1H-Indole-6-methanamine.
Biological Activity and Signaling Pathways
Specific biological activities and signaling pathway interactions for 1H-Indole-6-methanamine have not been extensively reported in the literature. However, the indole nucleus is a well-established pharmacophore present in molecules with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][7][8]
Derivatives of indole are known to modulate various signaling pathways. For instance, some indole compounds have been shown to affect inflammatory pathways, such as those involving cytokines like Interleukin-6 (IL-6).[9]
Potential Signaling Pathway Modulation
A simplified representation of a cytokine signaling pathway (e.g., JAK-STAT) that can be modulated by small molecules is shown below. Indole-based compounds could potentially act as inhibitors at various stages of such pathways.
Further research is required to determine the specific biological targets and mechanisms of action of 1H-Indole-6-methanamine. The workflows presented here provide a roadmap for the systematic investigation of this and other novel indole derivatives.
References
- 1. Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-(1H-indol-6-yl)methanamine | C9H10N2 | CID 17221101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. 1H-Indole, 6-methyl- | C9H9N | CID 137928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researcher.manipal.edu [researcher.manipal.edu]
- 9. Modulation of the IL-6-Signaling Pathway in Liver Cells by miRNAs Targeting gp130, JAK1, and/or STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
